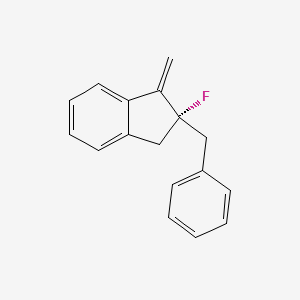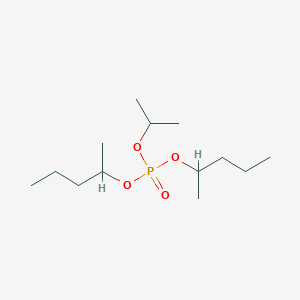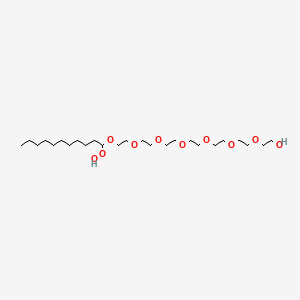![molecular formula C12H17NO2 B12596107 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- CAS No. 612071-89-3](/img/structure/B12596107.png)
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is a chiral compound with the molecular formula C12H17NO2 It is a derivative of cyclopentanediol, where the hydroxyl groups are positioned at the 1 and 3 positions of the cyclopentane ring, and a phenylmethylamino group is attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which is subjected to a series of reactions to introduce the hydroxyl groups at the 1 and 3 positions.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The phenylmethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., benzylamine) reacts with an intermediate compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives or amines.
Substitution: Formation of various substituted cyclopentanediol derivatives.
Applications De Recherche Scientifique
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The phenylmethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentanediol: A simpler analog without the phenylmethylamino group.
1,2-Cyclopentanediol: A structural isomer with hydroxyl groups at the 1 and 2 positions.
1,4-Cyclohexanediol: A related compound with a six-membered ring and hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. The chiral nature of the compound also contributes to its uniqueness, as the (1R,3R)-enantiomer can exhibit different activities compared to other stereoisomers.
Propriétés
Numéro CAS |
612071-89-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(1R,3R)-2-(benzylamino)cyclopentane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-10-6-7-11(15)12(10)13-8-9-4-2-1-3-5-9/h1-5,10-15H,6-8H2/t10-,11-/m1/s1 |
Clé InChI |
VPZSNTHXHSTSDV-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@H](C([C@@H]1O)NCC2=CC=CC=C2)O |
SMILES canonique |
C1CC(C(C1O)NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12596046.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)

![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)

![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)

